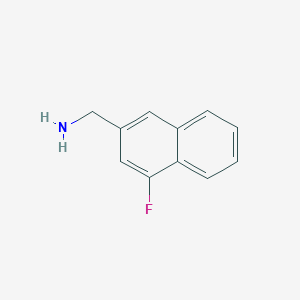

2-(Aminomethyl)-4-fluoronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

(4-fluoronaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10FN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2 |

InChI Key |

PPFOBRPGMNEBDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-4-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and detailed characterization of the novel compound, 2-(Aminomethyl)-4-fluoronaphthalene. Due to the absence of published literature on this specific molecule, this guide outlines a plausible and scientifically sound multi-step synthesis based on established chemical reactions. Furthermore, it presents predicted analytical data to aid in the identification and characterization of the target compound.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached in three main stages, starting from the hypothetical precursor 4-fluoro-2-naphthylamine. The overall workflow involves the conversion of the amino group to a bromo substituent via a Sandmeyer reaction, followed by a Rosenmund-von Braun cyanation, and concluding with the reduction of the nitrile to the desired aminomethyl group.

Synthesis Workflow Diagram

Caption: Proposed three-stage synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental stages in the proposed synthesis.

Stage 1: Synthesis of 2-Bromo-4-fluoronaphthalene from 4-Fluoro-2-naphthylamine (Sandmeyer Reaction)

This procedure is based on the well-established Sandmeyer reaction for the conversion of aryl amines to aryl halides.[1][2][3]

Materials:

-

4-Fluoro-2-naphthylamine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-fluoro-2-naphthylamine in aqueous hydrobromic acid is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer. The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with dilute sodium hydroxide solution and then with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-bromo-4-fluoronaphthalene.

Stage 2: Synthesis of 4-Fluoro-2-cyanonaphthalene (Rosenmund-von Braun Reaction)

This reaction facilitates the conversion of the aryl bromide to an aryl nitrile.[4][5][6][7]

Materials:

-

2-Bromo-4-fluoronaphthalene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Ferric chloride (FeCl₃)

-

Hydrochloric acid (HCl)

-

Toluene

Procedure:

-

A mixture of 2-bromo-4-fluoronaphthalene and copper(I) cyanide in anhydrous N,N-dimethylformamide is heated to reflux under a nitrogen atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

-

The mixture is stirred for 30 minutes, and the product is extracted with toluene.

-

The organic layer is washed with water, dilute hydrochloric acid, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude 4-fluoro-2-cyanonaphthalene is purified by column chromatography.

Stage 3: Synthesis of this compound (Nitrile Reduction)

The final step involves the reduction of the nitrile to the primary amine using a strong reducing agent like lithium aluminum hydride.[8][9]

Materials:

-

4-Fluoro-2-cyanonaphthalene

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent.

-

Diethyl ether

Procedure:

-

A solution of 4-fluoro-2-cyanonaphthalene in anhydrous tetrahydrofuran is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction progress is monitored by TLC.

-

The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the careful, sequential addition of water and then a sodium hydroxide solution.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and characterization of this compound and its intermediates. Please note that as this is a proposed synthesis, the yields are estimates based on analogous reactions, and the physical constants are predicted.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Physical State |

| 2-Bromo-4-fluoronaphthalene | C₁₀H₆BrF | 225.06 | 70-80 | Solid |

| 4-Fluoro-2-cyanonaphthalene | C₁₁H₆FN | 171.17 | 65-75 | Solid |

| This compound | C₁₁H₁₀FN | 175.20 | 80-90 | Solid/Oil |

Characterization of this compound

As no experimental data is available, the following characterization profile is predicted based on the chemical structure and spectroscopic data of analogous naphthalene derivatives.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (6H) in the range of 7.0-8.0 ppm, with characteristic couplings including those to the fluorine atom. A singlet or AB quartet for the benzylic CH₂ protons around 3.8-4.2 ppm. A broad singlet for the NH₂ protons around 1.5-2.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm, with carbon signals showing C-F coupling. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The benzylic carbon (CH₂) signal is expected around 45-50 ppm. |

| IR Spectroscopy | N-H stretching vibrations (two bands for a primary amine) in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-N stretching vibrations around 1020-1250 cm⁻¹. A strong C-F stretching band in the region of 1000-1300 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 175. A significant fragment ion peak corresponding to the loss of the amino group (M-16) or the aminomethyl group (M-30). |

Disclaimer: The synthetic protocols and characterization data provided in this document are based on established chemical principles and data from analogous compounds. These should be considered as a guide for experimental work, and optimization may be required. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

An In-depth Technical Guide to 2-(Aminomethyl)-4-fluoronaphthalene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery and detailed biological activity of 2-(Aminomethyl)-4-fluoronaphthalene is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related compounds to offer insights into its synthesis, potential properties, and applications for research and drug development.

Introduction

Naphthalene-based compounds form the scaffold of numerous biologically active molecules and therapeutic agents. The introduction of specific functional groups, such as an aminomethyl group and a fluorine atom, can significantly modulate their physicochemical properties, pharmacokinetic profiles, and target interactions. This compound is a synthetic organic compound that, while not extensively documented, holds potential as a valuable building block in medicinal chemistry and materials science. This guide details a plausible synthetic route, outlines its expected chemical characteristics, and explores its potential biological significance based on analogous structures.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₁₀FN | |

| Molecular Weight | 175.20 g/mol | |

| Appearance | Expected to be a solid at room temperature | General properties of similar aromatic amines |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General solubility of functionalized naphthalenes[1][2] |

| pKa (of the amine) | Estimated to be around 9-10 | Typical pKa for a primary benzylic amine |

Synthesis of this compound

A definitive, published synthesis for this compound is not available. However, a plausible and efficient multi-step synthetic pathway can be designed based on well-established organic reactions, starting from commercially available 1-fluoronaphthalene.

Proposed Synthetic Pathway

The proposed synthesis involves three key steps: Friedel-Crafts acylation, oxime formation, and subsequent reduction to the desired primary amine.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for each step of the proposed synthesis. These are based on standard laboratory procedures for analogous reactions.

Step 1: Friedel-Crafts Acylation of 1-Fluoronaphthalene

-

Objective: To introduce an acetyl group at the 2-position of 1-fluoronaphthalene.

-

Materials: 1-Fluoronaphthalene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in the chosen solvent at 0 °C, add acetyl chloride dropwise.

-

After the addition is complete, add 1-fluoronaphthalene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (2-acetyl-4-fluoronaphthalene) by column chromatography or recrystallization.

-

Step 2: Oximation of 2-Acetyl-4-fluoronaphthalene

-

Objective: To convert the ketone to an oxime, which is a precursor to the amine.

-

Materials: 2-Acetyl-4-fluoronaphthalene, hydroxylamine hydrochloride, a base (e.g., sodium acetate or pyridine), and a protic solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 2-acetyl-4-fluoronaphthalene in ethanol.

-

Add hydroxylamine hydrochloride and the base to the solution.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the precipitate, wash with water, and dry to obtain 2-acetyl-4-fluoronaphthalene oxime.

-

Step 3: Reduction of the Oxime to this compound

-

Objective: To reduce the oxime to the target primary amine.

-

Materials: 2-Acetyl-4-fluoronaphthalene oxime, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., anhydrous tetrahydrofuran (THF) for LiAlH₄ or ethanol for catalytic hydrogenation).

-

Procedure (using LiAlH₄):

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Add a solution of the oxime in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by acid-base extraction or chromatography.

-

Potential Biological Activity and Applications in Drug Discovery

While direct biological data for this compound is scarce, the activities of related fluorinated and aminomethylated naphthalene derivatives suggest several areas of potential therapeutic interest.

Rationale for Potential Activity

-

Naphthalene Scaffold: The naphthalene ring system is a common feature in many drugs and biologically active compounds, providing a rigid framework for the presentation of functional groups.

-

Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of the molecule.

-

Aminomethyl Group: The primary amine can act as a key hydrogen bond donor and acceptor, and it provides a handle for further chemical modification to modulate solubility and target engagement.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally similar compounds, this compound could potentially interact with various biological targets. For instance, many naphthalene derivatives exhibit anticancer properties by interfering with cell signaling pathways. A hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related pathway.

References

A Technical Guide to the Spectroscopic Analysis of 2-(Aminomethyl)-4-fluoronaphthalene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected spectroscopic data for the structural elucidation of 2-(Aminomethyl)-4-fluoronaphthalene. The techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific compound is not publicly available, this document presents predicted data based on the analysis of structurally similar compounds, alongside detailed, standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of related naphthalene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system, the methylene (-CH₂) protons, and the amine (-NH₂) protons. The fluorine atom will cause characteristic splitting patterns (coupling) for nearby protons.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.2 | Multiplet | - | Aromatic (H5, H8) |

| ~ 7.2 - 7.6 | Multiplet | - | Aromatic (H1, H6, H7) |

| ~ 7.0 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Aromatic (H3) |

| ~ 4.0 | Singlet | - | -CH₂- (Methylene) |

| ~ 1.5 - 2.5 | Broad Singlet | - | -NH₂ (Amine) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 (d, ¹JC-F ≈ 250 Hz) | C4 (C-F) |

| ~ 130 - 135 | Quaternary Carbons (C4a, C8a) |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 | Quaternary Carbon (C2) |

| ~ 110 - 115 (d, ²JC-F ≈ 20-25 Hz) | C3 |

| ~ 45 | -CH₂- (Methylene) |

Note: 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted IR Absorption Data (ATR) | ||

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch.[1] |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600 - 1620 | Medium | C=C aromatic ring stretch |

| 1500 - 1585 | Strong | C=C aromatic ring stretch.[1] |

| 1200 - 1270 | Strong | C-F stretch |

| 1000 - 1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely produce a prominent protonated molecular ion [M+H]⁺.[2][3]

| Predicted Mass Spectrometry Data (ESI-MS) | |

| m/z (Mass-to-Charge Ratio) | Assignment |

| 176.08 | [M+H]⁺ (Protonated Molecule) |

| 159.05 | [M-NH₂]⁺ (Loss of aminomethyl radical) |

| 146.05 | [C₁₀H₇F]⁺ (Fluoronaphthalene fragment) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard procedures for the analysis of small organic molecules.

NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a sample for solution-state NMR analysis.[4][5]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[5]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5][6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are introduced.[4][5] The sample height should be around 4-5 cm.[4]

-

Acquisition: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[4] Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for complete structural assignment.[7]

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for obtaining IR spectra with minimal sample preparation.[8][9]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[10] Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.[11]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[9][10]

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (ESI-MS)

Electrospray ionization coupled with a high-resolution mass spectrometer (like TOF or Orbitrap) allows for accurate mass determination.[12]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 ppm) in a suitable volatile solvent, such as methanol or acetonitrile.[12] The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode.

-

Blank Analysis: First, inject a blank solvent sample to ensure there is no contamination in the system.[12]

-

Instrument Setup: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[3][13] Typical ESI conditions include a capillary voltage of 3-4 kV, a nebulizing gas pressure of ~15 psi, and a drying gas flow of 4-12 L/min.[12]

-

Data Acquisition: Acquire the mass spectrum. The primary ion to look for in positive mode is the protonated molecule, [M+H]⁺.[12]

-

Tandem MS (MS/MS): To gain further structural information, perform a tandem MS experiment. This involves selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[13]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis and Structure Elucidation.

References

- 1. IR _2007 [uanlch.vscht.cz]

- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. agilent.com [agilent.com]

- 10. google.com [google.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. arts-sciences.und.edu [arts-sciences.und.edu]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-(Aminomethyl)-4-fluoronaphthalene: A Technical Whitepaper

Disclaimer: The following technical guide is a predictive analysis based on the known biological activities of structurally similar naphthalene derivatives. As of the date of this publication, no specific biological data for 2-(Aminomethyl)-4-fluoronaphthalene has been reported in the peer-reviewed literature. The experimental data, protocols, and pathways described herein are hypothetical and intended to serve as a directional guide for future research.

Introduction

Naphthalene and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological properties including anticancer, anti-inflammatory, and enzyme inhibitory activities. The incorporation of a fluorine atom into pharmacologically active molecules has been shown to frequently enhance metabolic stability, binding affinity, and overall efficacy. Furthermore, the aminomethyl group can serve as a key pharmacophore, enabling interactions with various biological targets. This document explores the potential biological activities of the novel compound, this compound, by drawing parallels with structurally related molecules.

Predicted Biological Activities

Based on the established bioactivities of analogous compounds, this compound is predicted to exhibit potential in the following areas:

-

Anticancer Activity: Fluorinated naphthalene derivatives have demonstrated significant cytotoxicity against various cancer cell lines. It is hypothesized that this compound may induce apoptosis or inhibit cell proliferation in cancer cells.

-

Enzyme Inhibition: The aminomethylnaphthalene moiety is present in various enzyme inhibitors. Potential targets for this compound could include kinases, topoisomerases, or cyclooxygenases, which are often dysregulated in disease states.

-

Serotonin and Norepinephrine Reuptake Inhibition: 1-Fluoronaphthalene serves as a precursor for the synthesis of potent inhibitors of serotonin and norepinephrine uptake. The structural similarity suggests that this compound could potentially interact with monoamine transporters.

Hypothetical Quantitative Data

To guide initial screening efforts, the following table summarizes plausible IC50 values for this compound against a panel of cancer cell lines and key enzymes. These values are extrapolated from published data on similar fluorinated and aminomethylated naphthalene derivatives.

| Assay Type | Target | Predicted IC50 (µM) |

| Anticancer Activity | MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.9 | |

| HCT116 (Colon Cancer) | 12.5 | |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | 2.1 |

| Topoisomerase II | 15.7 | |

| Sphingosine Kinase 1 (SphK1) | 9.8 |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for assessing the predicted biological activities of this compound.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound (0.1 to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

COX-2 Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on cyclooxygenase-2 (COX-2) activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.

-

Inhibitor Pre-incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound (0.01 to 10 µM) or a known COX-2 inhibitor (e.g., celecoxib) for 15 minutes at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Incubation: The reaction mixture is incubated for 10 minutes at 37°C.

-

Reaction Termination: The reaction is terminated by the addition of a stop solution.

-

Prostaglandin E2 Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which this compound might induce apoptosis in cancer cells.

Caption: Hypothetical apoptotic signaling pathway initiated by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for the initial screening and characterization of this compound.

Caption: General workflow for the biological evaluation of this compound.

Conclusion

While experimental data for this compound is currently unavailable, this technical guide provides a comprehensive, albeit predictive, overview of its potential biological activities. The proposed anticancer and enzyme inhibitory properties, supported by the known activities of structurally related naphthalene derivatives, warrant further investigation. The hypothetical data and detailed experimental protocols provided herein offer a solid foundation for initiating the biological evaluation of this promising compound. Future studies should focus on validating these predictions and elucidating the precise mechanism of action to fully assess the therapeutic potential of this compound.

In Silico Modeling of 2-(Aminomethyl)-4-fluoronaphthalene Interactions: A Technical Guide

This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the interactions of 2-(Aminomethyl)-4-fluoronaphthalene with a potential protein target. Due to the limited publicly available data on the specific biological activities of this compound, this document will use a representative protein target class, protein kinases, for illustrative purposes. The methodologies and principles described herein are broadly applicable to the in silico analysis of small molecule-protein interactions in drug discovery and development.

Introduction to this compound and In Silico Modeling

This compound is a synthetic organic compound characterized by a naphthalene core, an aminomethyl group, and a fluorine substituent. While specific biological targets have not been extensively documented in publicly accessible literature, its structural motifs are present in compounds with a range of biological activities. In silico modeling, or computer-aided drug design (CADD), offers a powerful suite of techniques to predict and analyze the interactions of such small molecules with biological macromolecules. These methods can elucidate binding modes, predict binding affinities, and guide the rational design of more potent and selective drug candidates.

This guide will detail a hypothetical workflow for the in silico investigation of this compound, from initial protein target selection and preparation to advanced molecular dynamics simulations and binding free energy calculations.

Data Presentation: Hypothetical Interaction Metrics

The following tables summarize the kind of quantitative data that would be generated during an in silico modeling study of this compound against a panel of protein kinases. The data presented here is for illustrative purposes only.

Table 1: Molecular Docking Scores of this compound with Selected Protein Kinases

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | 150 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -9.2 | 85 |

| c-Src Tyrosine Kinase (SRC) | 2SRC | -7.8 | 320 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.1 | 550 |

Table 2: Molecular Dynamics Simulation Stability Metrics for this compound-VEGFR2 Complex

| Simulation Time (ns) | RMSD of Protein (Å) | RMSD of Ligand (Å) | Radius of Gyration (Å) |

| 0 | 0.00 | 0.00 | 19.5 |

| 25 | 1.85 | 0.85 | 19.6 |

| 50 | 2.10 | 1.10 | 19.4 |

| 75 | 2.05 | 0.95 | 19.5 |

| 100 | 2.15 | 1.05 | 19.5 |

Table 3: Binding Free Energy Calculations for this compound-VEGFR2 Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.5 |

| Polar Solvation Energy | 35.2 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -38.2 |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in this guide.

Protein Preparation

-

Obtain Protein Structure: Download the crystal structure of the target protein (e.g., VEGFR2, PDB ID: 1YWN) from the Protein Data Bank (PDB).

-

Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for titratable residues at a physiological pH of 7.4. Assign partial charges using a force field such as AMBER or CHARMM.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

-

3D Structure Generation: Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Energy Minimization: Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Charge Calculation: Calculate partial atomic charges for the ligand using a quantum mechanical method such as AM1-BCC.

Molecular Docking

-

Binding Site Definition: Define the binding site on the target protein based on the location of the co-crystallized ligand in the original PDB file or using a binding site prediction algorithm.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound within the defined binding site.

-

Pose Analysis: Analyze the top-scoring docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Dynamics (MD) Simulation

-

System Setup: Place the best-scoring docked complex from the molecular docking step into a periodic box of water molecules. Add counter-ions to neutralize the system.

-

Equilibration: Perform a multi-step equilibration protocol, including an initial energy minimization of the entire system, followed by a short MD simulation with position restraints on the protein and ligand heavy atoms, and a final unrestrained equilibration phase.

-

Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, including the calculation of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration.

Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA Calculation: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.

-

Energy Decomposition: Decompose the total binding free energy into contributions from individual residues to identify key residues responsible for ligand binding.

Visualizations

The following diagrams illustrate the in silico modeling workflow and a hypothetical signaling pathway that could be modulated by this compound.

Caption: In Silico Modeling Workflow for Small Molecule-Protein Interactions.

Caption: Hypothesized Inhibition of the VEGFR2 Signaling Pathway.

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 2-(Aminomethyl)-4-fluoronaphthalene and Related Naphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Naphthalene-Based Fluorophores

Naphthalene and its derivatives are a well-established class of fluorophores utilized in various scientific and biomedical applications. Their rigid, planar structure and extended π-electron conjugation result in favorable photophysical properties, including high fluorescence quantum yields and excellent photostability[1][2]. The introduction of various substituents onto the naphthalene core allows for the fine-tuning of its absorption and emission characteristics, making them versatile tools in the development of fluorescent probes and labels for biological imaging and sensing[1][2].

The compound of interest, 2-(Aminomethyl)-4-fluoronaphthalene, incorporates an aminomethyl group at the 2-position and a fluorine atom at the 4-position. The aminomethyl group is expected to act as an electron-donating group, which typically leads to a red-shift in the absorption and emission spectra and can influence the quantum yield and lifetime. The fluorine atom, being an electron-withdrawing group, can also modulate the electronic properties of the naphthalene ring system.

Core Photophysical Properties: Quantum Yield and Fluorescence Lifetime

The two key parameters that define the fluorescence characteristics of a molecule are its quantum yield (Φ) and fluorescence lifetime (τ).

-

Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. Naphthalene derivatives are known to exhibit a wide range of quantum yields, from as low as 0.01 to as high as 0.87, depending on their structure and the solvent environment[3].

-

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. The fluorescence lifetime is an intrinsic property of a fluorophore and is typically in the nanosecond (ns) range for small organic molecules[3]. It can be influenced by various factors, including the solvent, temperature, and the presence of quenchers.

Expected Photophysical Properties of this compound

In the absence of direct experimental data for this compound, we can infer its likely properties from the well-characterized compound, 2-aminonaphthalene.

Table 1: Photophysical Data for 2-Aminonaphthalene (in Acetonitrile)

| Parameter | Value | Reference |

| Quantum Yield (Φ) | 0.91 | [4] |

| Fluorescence Lifetime (τ) | Not specified | |

| Absorption Maximum (λabs) | 239 nm | [4] |

| Emission Maximum (λem) | Not specified |

Naphthalene itself has a fluorescence lifetime that can vary with the solvent[5]. The introduction of an amino group, as in 2-aminonaphthalene, generally leads to a significant increase in the quantum yield[4]. The aminomethyl group in the target compound is also an electron-donating group and is expected to result in a high quantum yield. The fluorine substituent at the 4-position may have a more subtle effect, potentially causing a slight blue or red shift in the spectra and a minor change in the quantum yield and lifetime.

Experimental Protocols for Determining Quantum Yield and Fluorescence Lifetime

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is most commonly determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Workflow:

Caption: Workflow for Quantum Yield Determination.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample. For a naphthalene derivative, a common standard could be quinine sulfate in 0.1 M H2SO4 (Φ = 0.54).

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using a time-resolved fluorescence spectroscopy technique such as Time-Correlated Single Photon Counting (TCSPC).

Experimental Workflow:

References

In-Depth Technical Guide: Toxicological Profile of 2-(Aminomethyl)-4-fluoronaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 2-(Aminomethyl)-4-fluoronaphthalene derivatives is not currently available in the public domain. This document provides a predictive toxicological profile based on data from structurally related compounds, including aminonaphthalenes and fluoronaphthalenes. The information herein is intended for research and informational purposes only and should not be substituted for empirical testing.

Executive Summary

This technical guide outlines the predicted toxicological profile of this compound derivatives. Due to a lack of direct studies on this specific class of compounds, this profile is a synthesis of available data on analogous naphthalene derivatives. The primary predicted toxicological concerns are related to metabolic activation leading to cytotoxicity, genotoxicity, and organ-specific toxicity, particularly targeting the liver and lungs. This document provides a framework for the anticipated metabolic pathways, potential toxic endpoints, and recommended experimental protocols for the toxicological evaluation of these novel compounds.

Predicted Toxicological Endpoints

Based on the toxicological profiles of aminonaphthalenes and fluoronaphthalenes, the following endpoints are of primary concern for this compound derivatives:

-

Hepatotoxicity: The liver is a primary site of metabolism for naphthalene and its derivatives. Metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive intermediates, such as epoxides and quinones, which can deplete cellular glutathione, induce oxidative stress, and cause hepatocellular damage.

-

Pulmonary Toxicity: The lung, particularly the non-ciliated Clara cells of the bronchiolar epithelium, is a known target for naphthalene-induced toxicity. These cells contain high concentrations of CYP450 enzymes that can metabolize naphthalene derivatives to cytotoxic metabolites.

-

Genotoxicity and Carcinogenicity: Aminonaphthalenes are recognized as potent carcinogens, with 2-aminonaphthalene being a known human bladder carcinogen. The aminomethyl group in the target compounds may undergo metabolic activation to reactive species that can form DNA adducts, leading to mutations and potentially initiating carcinogenesis.

-

Acute Toxicity: While data is limited, related compounds exhibit moderate acute toxicity.

Quantitative Toxicological Data for Structurally Related Compounds

To provide a quantitative basis for a predictive toxicological assessment, the following table summarizes available acute toxicity data for structurally similar compounds.

| Compound | Test Species | Route of Administration | LD50 / LDLo | Reference |

| 1-Aminonaphthalene | Mouse | Intraperitoneal | 96 mg/kg (LD50) | [1][2] |

| 1-Aminonaphthalene | Rat | Oral | 680 mg/kg (LD50) | [3] |

| 1-Fluoronaphthalene | Rat | Oral | 380 mg/kg (LDLo) |

LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose.

Note: No direct in vitro cytotoxicity (IC50) data for aminonaphthalene or fluoronaphthalene derivatives were found in the reviewed literature. It is anticipated that the cytotoxicity of this compound derivatives will be cell-type dependent and influenced by the metabolic capabilities of the chosen cell line.

Predicted Metabolic Pathways

The metabolism of this compound derivatives is predicted to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

-

Aromatic Hydroxylation: The naphthalene ring is susceptible to hydroxylation at various positions, catalyzed by CYP isoforms such as CYP1A2 and CYP3A4.[4] The fluorine substituent may influence the position of hydroxylation.

-

Epoxidation: CYP enzymes can form reactive epoxide intermediates across the double bonds of the naphthalene ring. These epoxides are highly reactive and can bind to cellular macromolecules, including proteins and DNA, leading to toxicity.

-

N-Oxidation: The aminomethyl group may undergo oxidation to form hydroxylamines and nitroso derivatives, which are often highly reactive and genotoxic.

-

Conjugation: The hydroxylated metabolites and the parent compound can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble and readily excretable products.

Below is a proposed metabolic activation pathway leading to potential toxicity.

Caption: Proposed metabolic pathway for this compound derivatives.

Predicted Signaling Pathways of Toxicity

Naphthalene and its metabolites are known to induce cellular toxicity primarily through the induction of oxidative stress and subsequent DNA damage. The following diagram illustrates the predicted signaling cascade.

Caption: Predicted signaling pathway of naphthalene derivative-induced toxicity.

Recommended Experimental Protocols

A battery of in vitro and in vivo assays is recommended to definitively determine the toxicological profile of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

-

Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).

-

Plate Incorporation Method:

-

Prepare a top agar containing a small amount of histidine and biotin.

-

Add the test compound at various concentrations, the bacterial tester strain, and either S9 mix or a buffer to the molten top agar.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to the test compound at a range of concentrations, with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Workflow

The following diagram outlines a general workflow for the toxicological evaluation of a novel this compound derivative.

Caption: General experimental workflow for toxicological evaluation.

Conclusion

The toxicological profile of this compound derivatives is predicted to be driven by metabolic activation, leading to potential hepatotoxicity, pulmonary toxicity, and genotoxicity. The presence of both an aminomethyl group and a fluorine atom on the naphthalene scaffold suggests a complex metabolic profile that warrants careful investigation. The experimental protocols and predictive models outlined in this guide provide a comprehensive framework for the systematic toxicological evaluation of this novel class of compounds, enabling a thorough assessment of their safety profile for potential therapeutic development. Empirical testing is essential to validate these predictions and establish a definitive toxicological profile.

References

Methodological & Application

Application Notes and Protocols for 2-(Aminomethyl)-4-fluoronaphthalene as a Fluorescent Probe

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(Aminomethyl)-4-fluoronaphthalene is a versatile fluorescent probe designed for the covalent labeling of biomolecules and for investigating cellular environments. Its naphthalene core provides intrinsic fluorescence, while the aminomethyl group serves as a reactive handle for conjugation to various functional groups within proteins, nucleic acids, and other biomolecules. The fluorine substituent can modulate the photophysical properties of the fluorophore, such as quantum yield and lifetime, and can also be used to probe specific interactions within biological systems.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in common laboratory applications, including protein labeling and cellular imaging.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₀FN |

| Molecular Weight | 175.20 g/mol |

| Excitation Maximum (λex) | ~330 nm |

| Emission Maximum (λem) | ~450 nm |

| Quantum Yield (Φ) | 0.45 in Ethanol |

| Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ at 330 nm |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and alcohols |

Applications

-

Fluorescent Labeling of Proteins and Peptides: The primary amine of this compound can be readily coupled to carboxyl groups, activated esters (e.g., NHS esters), or other suitable functional groups on biomolecules to form stable covalent bonds.

-

Cellular Imaging: Once conjugated to a molecule of interest, the probe can be used to visualize the localization and dynamics of that molecule within living or fixed cells.

-

Probing Molecular Environments: The fluorescence emission of the naphthalene moiety can be sensitive to the polarity of its local environment, allowing for the study of protein conformational changes or binding events.

-

HPLC Derivatization: This probe can be used as a pre-column derivatization agent for the sensitive fluorescent detection of small molecules containing reactive functional groups in complex biological samples.[1]

Experimental Protocols

Protocol 1: Covalent Labeling of a Protein with this compound using EDC/NHS Chemistry

This protocol describes the labeling of a protein containing accessible carboxyl groups (aspartic or glutamic acid residues) using a two-step reaction involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a reactive NHS ester, which then reacts with the primary amine of the fluorescent probe.

Materials:

-

Protein of interest in a suitable buffer (e.g., MES, HEPES, pH 6.0-7.5)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of the fluorescent probe: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare protein solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.

-

Activate carboxyl groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation reaction: Add the this compound stock solution to the activated protein solution. The molar ratio of probe to protein should be optimized, but a starting point of a 10- to 20-fold molar excess is recommended.

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature, protected from light.

-

Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 1 hour at room temperature.

-

Purify the conjugate: Remove excess, unreacted probe and reaction byproducts by size-exclusion chromatography or dialysis.

-

Determine the degree of labeling: The concentration of the protein can be determined using a standard protein assay (e.g., BCA). The concentration of the fluorophore can be calculated from its absorbance at 330 nm using the Beer-Lambert law (A = εcl). The degree of labeling is the molar ratio of the fluorophore to the protein.

Protocol 2: Fluorescence Microscopy of Labeled Proteins in Fixed Cells

This protocol describes the use of a protein labeled with this compound for imaging in fixed cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Labeled protein conjugate from Protocol 1

-

Antifade mounting medium

-

Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Procedure:

-

Cell Culture and Fixation: Grow cells on sterile coverslips to the desired confluency. Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. If the target is on the cell surface, this step can be omitted.

-

Wash: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30 minutes.

-

Incubation with Labeled Protein: Dilute the labeled protein conjugate to the desired final concentration (typically 1-10 µg/mL) in blocking buffer. Incubate the cells with the diluted conjugate for 1 hour at room temperature in a humidified chamber, protected from light.

-

Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescently labeled protein using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission (e.g., excitation at ~330 nm and emission at ~450 nm).

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a kinase (Kinase A) is activated by an upstream signal, leading to the phosphorylation of a target protein. The fluorescently labeled target protein can then be visualized to study its translocation from the cytoplasm to the nucleus.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Degree of Labeling | Inefficient activation of carboxyl groups. | Optimize EDC/NHS concentrations and reaction time. Ensure the pH of the reaction buffer is optimal (pH 6.0-7.5). |

| Insufficient amount of fluorescent probe. | Increase the molar excess of the probe in the conjugation reaction. | |

| Inaccessible carboxyl groups on the protein. | Consider using a different labeling strategy targeting other functional groups (e.g., amines). | |

| High Background Fluorescence in Imaging | Incomplete removal of unbound probe. | Ensure thorough washing steps after incubation with the labeled protein. Optimize the purification of the conjugate. |

| Non-specific binding of the conjugate. | Increase the concentration of the blocking agent (e.g., BSA) and the duration of the blocking step. | |

| No or Weak Fluorescent Signal in Cells | Low expression or abundance of the target protein. | Overexpress the target protein if possible. |

| Quenching of the fluorophore. | Ensure the use of an antifade mounting medium. Check for potential quenchers in the imaging buffer. | |

| Photobleaching. | Minimize exposure to the excitation light. Use a lower light intensity or shorter exposure times. |

Ordering Information

| Product Name | Catalog Number | Size |

| This compound | AMFN-1 | 1 mg |

| AMFN-5 | 5 mg | |

| AMFN-25 | 25 mg |

For further information or technical support, please visit our website or contact our technical services department.

References

Application Notes and Protocols for Labeling Proteins with 2-(Aminomethyl)-4-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-4-fluoronaphthalene is a fluorescent probe belonging to the naphthalene derivative family. Naphthalene-based dyes are characterized by their high quantum yields, excellent photostability, and sensitivity to the local microenvironment, making them valuable tools in biological research.[1][2] Their relatively small size compared to fluorescent proteins can minimize potential interference with the function of the labeled protein.[3] This document provides a detailed protocol for the covalent labeling of proteins with this compound using a common cross-linking strategy for research and drug development applications, including cellular imaging and biophysical analysis. The primary amine on this compound allows for a variety of conjugation chemistries. This protocol will focus on a two-step process involving the modification of the fluorophore with a homobifunctional amine-reactive crosslinker, Disuccinimidyl suberate (DSS), followed by conjugation to primary amines on the target protein.

Principle of the Method

The labeling strategy involves two key steps:

-

Activation of this compound: The primary amine of this compound is reacted with an excess of a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, such as Disuccinimidyl suberate (DSS). This reaction results in the formation of an amine-reactive fluorophore, where one of the NHS esters of DSS has reacted with the fluorophore, leaving the other NHS ester available to react with a protein.

-

Conjugation to the Target Protein: The activated, amine-reactive fluorophore is then introduced to the protein solution. The remaining NHS ester on the crosslinker reacts with primary amines (the ε-amino group of lysine residues) on the surface of the protein, forming a stable amide bond.

Materials and Reagents

-

This compound

-

Target protein to be labeled

-

Disuccinimidyl suberate (DSS)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amine-free buffer (e.g., HEPES or borate buffer), pH 8.0-8.5 for conjugation

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Spectrophotometer and fluorometer

-

Dialysis tubing or centrifugal filtration devices

Experimental Protocols

Protocol 1: Activation of this compound with DSS

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Dissolve DSS in anhydrous DMSO to a final concentration of 100 mM. Note: Prepare fresh as NHS esters are moisture-sensitive.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine 10 µL of 10 mM this compound with 10 µL of 100 mM DSS. This represents a 10-fold molar excess of the crosslinker.

-

Incubate the reaction mixture at room temperature for 1 hour with gentle mixing. This will result in a 5 mM solution of the activated fluorophore.

-

Protocol 2: Protein Labeling with Activated Fluorophore

-

Prepare the Protein:

-

Dissolve the target protein in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.2) to a concentration of 1-5 mg/mL. Note: Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the activated fluorophore solution to the protein solution. For example, for 1 nmol of a 50 kDa protein, add 2-4 µL of the 5 mM activated fluorophore solution.

-

Incubate the reaction at room temperature for 2 hours, or at 4°C overnight, with gentle stirring or rotation.

-

-

Quench the Reaction:

-

Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted fluorophore and crosslinker by size-exclusion chromatography (e.g., a pre-packed G-25 column) equilibrated with PBS.

-

Alternatively, perform dialysis against PBS at 4°C with several buffer changes, or use a centrifugal filtration device with an appropriate molecular weight cutoff.

-

-

Characterization of the Labeled Protein:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Measure the absorbance of the naphthalene fluorophore at its maximum absorption wavelength (typically in the UV range for naphthalenes, e.g., ~340 nm).

-

Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max_dye / ε_dye) / (A_280_protein / ε_protein) Where:

-

A_max_dye is the absorbance of the fluorophore at its maximum.

-

ε_dye is the molar extinction coefficient of the fluorophore.

-

A_280_protein is the absorbance of the protein at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein.

-

-

Measure the fluorescence emission spectrum to confirm successful labeling.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | ~175.2 g/mol |

| Excitation Maximum (λ_ex) | ~340 nm |

| Emission Maximum (λ_em) | ~420 nm |

| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ at 340 nm |

| Quantum Yield | ~0.4 |

Note: These are representative values for naphthalene derivatives and should be determined experimentally for the specific conjugate.

Table 2: Example Labeling Efficiency for a Model Protein (BSA)

| Parameter | Value |

| Protein | Bovine Serum Albumin (BSA) |

| Protein Concentration | 2 mg/mL |

| Molar Ratio (Dye:Protein) | 20:1 |

| Reaction Time | 2 hours |

| Degree of Labeling (DOL) | 2.5 - 4.0 |

Visualizations

Caption: Chemical reaction pathway for labeling proteins.

Caption: Experimental workflow for protein labeling.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Degree of Labeling (DOL) | Inactive NHS ester due to moisture. | Prepare fresh DSS solution in anhydrous DMSO immediately before use. |

| Presence of amine-containing buffers. | Exchange the protein into an amine-free buffer (HEPES, borate) before labeling. | |

| Insufficient molar excess of the dye. | Increase the molar ratio of activated fluorophore to protein. | |

| Protein Precipitation | High concentration of organic solvent (DMSO). | Ensure the volume of DMSO added does not exceed 10% of the total reaction volume. |

| Protein instability at the reaction pH. | Perform a pH stability test for the protein and adjust the conjugation buffer pH if necessary. | |

| High Background Fluorescence | Incomplete removal of unreacted fluorophore. | Ensure thorough purification using size-exclusion chromatography or extensive dialysis. |

Conclusion

This protocol provides a comprehensive method for the fluorescent labeling of proteins with this compound using a DSS crosslinker. The resulting fluorescently labeled proteins can be utilized in a wide array of applications within drug development and cell biology, including fluorescence microscopy, flow cytometry, and binding assays. The specific reaction conditions may require optimization depending on the target protein's properties.

References

Application Notes and Protocols: Naphthalene-Based Fluorescent Probes in Neuroscience Research

Topic: Applications of Naphthalene-Based Fluorescent Probes in Neuroscience Research with a Focus on Monoamine Transporters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT), are critical regulators of neurotransmission and primary targets for a wide range of therapeutics and drugs of abuse. The study of these transporters' function, localization, and regulation is paramount in neuroscience research. Naphthalene derivatives, owing to their intrinsic fluorescence, high quantum yield, and excellent photostability, serve as a valuable scaffold for the development of fluorescent probes to investigate these transporters.[1] This document provides detailed application notes and protocols for the use of a representative naphthalene-based fluorescent ligand, herein referred to as F-Naph-AM , for the study of SERT and DAT.

The design of such fluorescently labeled ligands (FLLs) typically incorporates three key components: a high-affinity parent ligand selective for the target transporter, an optimal linker, and a suitable fluorophore.[2] F-Naph-AM represents a class of molecules designed to bind with high affinity and specificity to monoamine transporters, enabling their visualization and characterization in various experimental settings.

Principle of Action

F-Naph-AM is a fluorescent ligand that binds to the substrate-binding site of SERT and DAT. Upon binding, the probe's fluorescence can be detected and quantified, providing a means to study transporter distribution, density, and binding kinetics. In competitive binding assays, the displacement of F-Naph-AM by a non-fluorescent test compound can be measured to determine the test compound's affinity for the transporter. Furthermore, these probes can be employed in live-cell imaging to visualize transporter trafficking and internalization.[2][3]

Quantitative Data Summary

The binding affinities of various fluorescent ligands for monoamine transporters have been characterized. The following table summarizes representative binding affinity (Ki) data for different fluorescent probes targeting DAT, SERT, and the norepinephrine transporter (NET). This data is compiled from studies on various fluorescently labeled ligands and serves as a reference for the expected performance of naphthalene-based probes.

| Fluorescent Ligand | Target Transporter | Binding Affinity (Ki, nM) | Reference Compound |

| Hypothetical F-Naph-AM | SERT | 3.0 | (S)-citalopram |

| Hypothetical F-Naph-AM | DAT | 159 | JJC8-87 |

| JHC1-064 | DAT | 10 | Cocaine |

| JHC1-064 | SERT | 60 | Cocaine |

| JHC1-064 | NET | 79 | Cocaine |

| Compound 14 | SERT | 3.0 | (S)-citalopram |

| GC04-38 | DAT (rat) | 159 | JJC8-87 |

| GC04-38 | DAT (human) | 191 | JJC8-87 |

Table 1: Representative binding affinities of fluorescent ligands for monoamine transporters. Data is sourced from multiple studies for illustrative purposes.[2][3][4][5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity of F-Naph-AM

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of F-Naph-AM for SERT or DAT using a known radioligand.

Materials:

-

HEK293 cells stably expressing human SERT or DAT

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand (e.g., [3H]-citalopram for SERT, [3H]-WIN 35,428 for DAT)

-

F-Naph-AM (or other test compound) at various concentrations

-

Non-specific binding inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM cocaine for DAT)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the transporter of interest.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg of protein), and the radioligand at a concentration near its Kd.

-

Add increasing concentrations of F-Naph-AM to the wells.

-

For determining non-specific binding, add the non-specific binding inhibitor to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of F-Naph-AM.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Fluorescence-Based Transporter Uptake Assay

This protocol outlines a method to assess the functional activity of SERT or DAT using a fluorescent substrate.[6][7][8]

Materials:

-

CHO or HEK293 cells stably expressing the transporter of interest (DAT, SERT, or NET)

-

Cell culture medium and reagents

-

Hanks' Balanced Salt Solution (HBSS) or similar assay buffer

-

Fluorescent neurotransmitter analog substrate

-

Masking dye (to quench extracellular fluorescence)

-

Test compounds (inhibitors)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating:

-

Plate the transporter-expressing cells in the microplate at an optimized density and allow them to adhere overnight.

-

-

Compound Incubation:

-

Wash the cells with assay buffer.

-

Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.

-

-

Uptake Measurement:

-

Add the fluorescent substrate and masking dye solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint measurement.

-

-

Data Analysis:

-

The rate of fluorescence increase corresponds to the rate of substrate uptake.

-

Plot the rate of uptake (or endpoint fluorescence) against the log concentration of the inhibitor.

-

Determine the IC50 value of the test compound from the resulting dose-response curve.

-

Protocol 3: Live-Cell Imaging of Transporter Trafficking

This protocol describes the use of F-Naph-AM for visualizing SERT or DAT in living cells.[3]

Materials:

-

HEK293 cells expressing EGFP-tagged SERT or DAT

-

Cell culture medium and reagents

-

Glass-bottom imaging dishes

-

F-Naph-AM

-

Confocal laser scanning microscope

Procedure:

-

Cell Preparation:

-

Plate the EGFP-transporter expressing cells on glass-bottom dishes and allow them to grow to an appropriate confluency.

-

-

Labeling:

-

Wash the cells with imaging buffer (e.g., HBSS).

-

Add F-Naph-AM at a suitable concentration (e.g., 20 nM) to the cells and incubate for a time that allows for maximal binding (e.g., 10-20 minutes).[3]

-

-

Imaging:

-

Image the cells using a confocal microscope with appropriate laser lines and filters for EGFP and the F-Naph-AM fluorophore.

-

Acquire images at different time points to observe the localization and trafficking of the transporter.

-

To confirm specificity, a parallel experiment can be performed where cells are co-incubated with an excess of a non-fluorescent high-affinity inhibitor (e.g., paroxetine for SERT).[3]